molecular formula C16H8Cl2F2N2O6 B15132591 1,4-Butanedione, 1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)-

1,4-Butanedione, 1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)-

Cat. No.: B15132591
M. Wt: 433.1 g/mol
InChI Key: DOXIZFLFGARGMJ-UHFFFAOYSA-N
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Description

1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione is a synthetic organic compound with the molecular formula C16H8Cl2F2N2O6 It is characterized by the presence of two nitrophenyl groups substituted with chlorine and fluorine atoms, linked by a butane-1,4-dione moiety

Preparation Methods

The synthesis of 1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-2-fluoro-5-nitrobenzene with butane-1,4-dione under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or boron trifluoride. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione can be compared with similar compounds such as:

Properties

Molecular Formula

C16H8Cl2F2N2O6

Molecular Weight

433.1 g/mol

IUPAC Name

1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione

InChI

InChI=1S/C16H8Cl2F2N2O6/c17-9-5-11(19)7(3-13(9)21(25)26)15(23)1-2-16(24)8-4-14(22(27)28)10(18)6-12(8)20/h3-6H,1-2H2

InChI Key

DOXIZFLFGARGMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(=O)CCC(=O)C2=CC(=C(C=C2F)Cl)[N+](=O)[O-]

Origin of Product

United States

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